molecular formula C9H21NO2 B13305913 2-[(2-Ethylbutyl)amino]propane-1,3-diol

2-[(2-Ethylbutyl)amino]propane-1,3-diol

Cat. No.: B13305913
M. Wt: 175.27 g/mol
InChI Key: SFDPQLGQQDOETH-UHFFFAOYSA-N
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Description

2-[(2-Ethylbutyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C9H21NO2. It is a type of amino alcohol, which means it contains both an amino group (-NH2) and hydroxyl groups (-OH). This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylbutyl)amino]propane-1,3-diol typically involves the reaction of 2-ethylbutylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 2-ethylbutylamine with glycidol: This step involves the nucleophilic attack of the amino group on the epoxide ring of glycidol, resulting in the formation of the amino alcohol.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylbutyl)amino]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

2-[(2-Ethylbutyl)amino]propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylbutyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl groups can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A structurally similar compound with similar chemical properties.

    2-[(2-Methylbutyl)amino]propane-1,3-diol: Another analog with a different alkyl group.

Uniqueness

2-[(2-Ethylbutyl)amino]propane-1,3-diol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2-ethylbutylamino)propane-1,3-diol

InChI

InChI=1S/C9H21NO2/c1-3-8(4-2)5-10-9(6-11)7-12/h8-12H,3-7H2,1-2H3

InChI Key

SFDPQLGQQDOETH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC(CO)CO

Origin of Product

United States

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